1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane
Overview
Description
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane is a halogenated organic compound with the molecular formula C₃Cl₅F₃ and a molecular weight of 270.292 g/mol This compound is characterized by the presence of five chlorine atoms and three fluorine atoms attached to a propane backbone
Preparation Methods
The synthesis of 1,1,1,3,3-pentachloro-2,2,3-trifluoropropane involves several steps, typically starting with the halogenation of a suitable precursor. One common method involves the reaction of a chlorinated propane derivative with fluorinating agents under controlled conditions. Industrial production methods may involve high-temperature and high-pressure reactions to achieve the desired product yield and purity .
Chemical Reactions Analysis
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,3,3-pentachloro-2,2,3-trifluoropropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane can be compared with other halogenated propanes, such as:
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane: Similar in structure but with different positions of chlorine and fluorine atoms.
1,1,1,3,3-Pentachloropropane: Lacks fluorine atoms, leading to different chemical properties and reactivity.
2-Propanone, 1,1,1,3,3-pentachloro-: Contains a ketone group, which significantly alters its chemical behavior
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,1,1,3,3-pentachloro-2,2,3-trifluoropropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl5F3/c4-2(5,6)1(9,10)3(7,8)11 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZMYTBCTJCBQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(C(Cl)(Cl)Cl)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl5F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074321 | |
Record name | CFC-213ca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2354-06-5 | |
Record name | CFC 213 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Trifluoropentachloropropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CFC-213ca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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